BC2059

Catalog No.
S548512
CAS No.
1227637-23-1
M.F
C28H36N4O6S2
M. Wt
588.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BC2059

CAS Number

1227637-23-1

Product Name

BC2059

IUPAC Name

N-[3,6-bis[(3,5-dimethylpiperidin-1-yl)sulfonyl]-10-nitrosoanthracen-9-yl]hydroxylamine

Molecular Formula

C28H36N4O6S2

Molecular Weight

588.7 g/mol

InChI

InChI=1S/C28H36N4O6S2/c1-17-9-18(2)14-31(13-17)39(35,36)21-5-7-23-25(11-21)28(30-34)26-12-22(6-8-24(26)27(23)29-33)40(37,38)32-15-19(3)10-20(4)16-32/h5-8,11-12,17-20,29,33H,9-10,13-16H2,1-4H3

InChI Key

OMWCXCBGEFHCTN-UHFFFAOYSA-N

SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)C(=C4C=CC(=CC4=C3N=O)S(=O)(=O)N5CC(CC(C5)C)C)NO)C

Solubility

Soluble in DMSO, not in water

Synonyms

BC2059; BC-2059; BC 2059; tegavivint; Tegatrabetan

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)C(=C4C=CC(=CC4=C3N=O)S(=O)(=O)N5CC(CC(C5)C)C)NO)C

Isomeric SMILES

C[C@@H]1C[C@@H](CN(C1)S(=O)(=O)C2=CC3=C(C=C2)C(=C4C=CC(=CC4=C3N=O)S(=O)(=O)N5C[C@@H](C[C@@H](C5)C)C)NO)C

Description

The exact mass of the compound Tegatrabetan is 588.20763 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Recurrent or Refractory Solid Tumors

Specific Scientific Field: This application falls under the field of Oncology, specifically in the treatment of recurrent or refractory solid tumors, including lymphomas and desmoid tumors.

Summary of the Application: The compound interferes with the binding of beta-catenin to TBL1, which may help stop the growth of tumor cells by blocking the signals passed from one molecule to another inside a cell that tell a cell to grow .

Methods of Application or Experimental Procedures: The trial involves administering Tegavivint as an intravenous (IV) infusion over 4 hours, once weekly for 3 weeks, followed by a 1 week rest, in a 28-day cycle to pediatric patients with recurrent/refractory solid tumors, including non-Hodgkin lymphoma and desmoid tumors .

Results or Outcomes: The primary objectives of the trial are to estimate the maximum tolerated dose (MTD) and/or recommended phase 2 dose (RP2D) of Tegavivint and to preliminarily define the antitumor activity of Tegavivint in pediatric patients with recurrent or refractory tumors .

Application in Metastatic EGFR-Mutant Non-small Cell Lung Cancer

Specific Scientific Field: This application is in the field of Oncology, specifically for the treatment of metastatic EGFR-mutant non-small cell lung cancer.

Summary of the Application: Tegavivint is being studied in a phase Ib trial to find out the best dose, possible benefits, and/or side effects of osimertinib and Tegavivint as first-line therapy in treating patients with EGFR-mutant non-small cell lung cancer that has spread to other places in the body (metastatic) .

Methods of Application or Experimental Procedures: The trial involves the administration of osimertinib and Tegavivint to patients with metastatic EGFR-mutant non-small cell lung cancer . The specific dosage and administration procedures are being determined in the trial.

Results or Outcomes: The primary objective of the trial is to assess the safety and tolerability of osimertinib in combination with Tegavivint in patients with metastatic EGFR-mutant non-small lung cancer and determine the recommended phase 2 dose (RP2D) .

Application in Desmoid Tumors

Specific Scientific Field: This application falls under the field of Oncology, specifically in the treatment of desmoid tumors.

Summary of the Application: The compound interferes with the binding of beta-catenin to TBL1, which may help stop the growth of tumor cells by blocking the signals passed from one molecule to another inside a cell that tell a cell to grow .

BC2059, also known as Tegavivint, is a novel small molecule that functions as an antagonist of β-catenin, a key protein involved in the Wnt signaling pathway. This compound is particularly significant in the context of various cancers, including acute myeloid leukemia and multiple myeloma. BC2059 disrupts the interaction between β-catenin and its co-factor Transducin β-Like 1, leading to the degradation of β-catenin and consequently inhibiting its transcriptional activity. This mechanism is crucial because aberrant activation of the Wnt/β-catenin pathway is associated with tumorigenesis and cancer progression .

Tegatrabetan acts by disrupting the interaction between β-catenin and the scaffolding protein transducin β-like 1 (TBL1) []. This prevents β-catenin from entering the cell nucleus and activating genes involved in cell proliferation []. Studies have shown that Tegatrabetan induces apoptosis (programmed cell death) in cancer cells [].

Case Study

A study by Fiskus et al. (2015) demonstrated that Tegatrabetan inhibited the proliferation of human acute myeloid leukemia (AML) cells in a dose-dependent manner. This suggests Tegatrabetan's potential for treating AML by targeting the β-catenin pathway.

Tegatrabetan is currently for research use only and not approved for human or veterinary use. Information on specific toxicity data is limited. However, as with many small organic molecules, there is potential for skin, eye, and respiratory tract irritation upon exposure [].

The primary chemical reaction involving BC2059 is its binding to β-catenin, which prevents β-catenin from associating with Transducin β-Like 1. This disruption promotes the proteasomal degradation of β-catenin, reducing its levels in both the cytoplasm and nucleus. As a result, the expression of downstream target genes regulated by β-catenin, such as cyclin D1 and c-MYC, is significantly decreased . The compound has shown dose-dependent effects on inducing apoptosis in cancer cells by activating both intrinsic and extrinsic apoptotic pathways .

BC2059 exhibits potent biological activity against various cancer cell lines. In preclinical studies, it has demonstrated significant anti-leukemic effects by inducing cell cycle arrest and apoptosis in acute myeloid leukemia cells. The compound has also shown efficacy against multiple myeloma cells when used in combination with histone deacetylase inhibitors like panobinostat, enhancing its anti-tumor activity . Its ability to reduce nuclear β-catenin levels correlates with improved survival rates in animal models engrafted with cancer cells expressing high levels of this protein .

The synthesis of BC2059 involves a multi-step organic synthesis process that typically includes the formation of the anthraquinone structure followed by oxime formation. Specific details regarding the synthetic pathway can be found in specialized chemical literature or patents related to this compound. The synthesis is designed to ensure high yield and purity suitable for biological testing .

BC2059 is primarily being investigated for its therapeutic potential in treating cancers characterized by dysregulated Wnt/β-catenin signaling. Its applications include:

  • Acute Myeloid Leukemia: Inducing apoptosis in leukemic stem cells.
  • Multiple Myeloma: Enhancing the efficacy of existing treatments when combined with other agents.
  • Other Cancers: Potential use in solid tumors where Wnt signaling plays a role in tumor growth and metastasis .

Interaction studies have shown that BC2059 synergizes well with other therapeutic agents, particularly histone deacetylase inhibitors. In vitro studies indicate that combining BC2059 with panobinostat leads to enhanced apoptosis in cancer cell lines resistant to single-agent therapies. This combination approach is being explored further in clinical settings to improve treatment outcomes for patients with resistant forms of cancer .

BC2059 shares similarities with several other compounds that target the Wnt/β-catenin signaling pathway or have similar mechanisms of action. Here are some notable comparisons:

Compound NameMechanism of ActionUnique Features
IWP-2Inhibits Wnt secretionTargets Wnt ligand production rather than β-catenin
FH535Dual inhibitor of β-catenin and PPARModulates two pathways simultaneously
XAV939Inhibits tankyrase (degrades Axin)Affects Axin stability, indirectly influencing β-catenin levels
Tegavivint (BC2059)Directly inhibits β-catenin interactionSpecifically targets Transducin β-Like 1 binding

BC2059 is unique among these compounds due to its specific action on the binding interaction between β-catenin and Transducin β-Like 1, making it a promising candidate for targeted cancer therapies .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

588.20762723 g/mol

Monoisotopic Mass

588.20762723 g/mol

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

18AP231HUP

Wikipedia

N-[3,6-bis[[(3S,5R)-3,5-dimethylpiperidin-1-yl]sulfonyl]-10-nitrosoanthracen-9-yl]hydroxylamine

Dates

Modify: 2023-08-15
1: Fiskus W, Sharma S, Saha S, Shah B, Devaraj SG, Sun B, Horrigan S, Leveque C,  Zu Y, Iyer S, Bhalla KN. Pre-clinical efficacy of combined therapy with novel β-catenin antagonist BC2059 and histone deacetylase inhibitor against AML cells. Leukemia. 2014 Dec 8. doi: 10.1038/leu.2014.340. [Epub ahead of print] PubMed PMID: 25482131.

Explore Compound Types